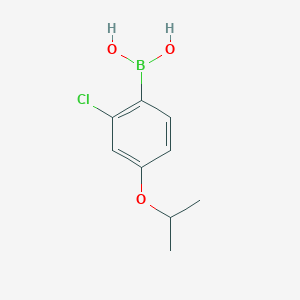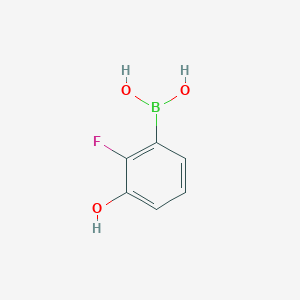
(2-Fluoro-3-hydroxyphenyl)boronic acid
Descripción general
Descripción
“(2-Fluoro-3-hydroxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C6H6BFO3 . It is a solid compound and its common form is a white crystal . It is a weak acid and can dissolve in water . It has good thermal stability and chemical stability .
Synthesis Analysis
The synthesis methods for “(2-Fluoro-3-hydroxyphenyl)boronic acid” are quite diverse . Common methods include: 1) The reaction of fluoroboric acid phenyl ester with sodium hydroxide to obtain 3-fluoro-2-hydroxyphenylboronic acid; 2) The reaction of fluorobenzoic acid with triphenylboron to obtain 3-fluoro-2-hydroxyphenylboronic acid .Molecular Structure Analysis
The molecular weight of “(2-Fluoro-3-hydroxyphenyl)boronic acid” is 155.92 g/mol . The InChI string representation of its structure isInChI=1S/C6H6BFO3/c8-5-3-1-2-4 (6 (5)9)7 (10)11/h1-3,9-11H . The canonical SMILES representation is B (C1=C (C (=CC=C1)F)O) (O)O . Chemical Reactions Analysis
“(2-Fluoro-3-hydroxyphenyl)boronic acid” has a wide range of applications in organic synthesis . It is an important derivative of phenylboronic acid compounds and can be used as a substrate or reagent to participate in chemical reactions . It can act as a catalyst for cross-coupling reactions and participate in organic synthesis reactions, such as Suzuki coupling reactions, Stille coupling reactions, etc .Physical And Chemical Properties Analysis
“(2-Fluoro-3-hydroxyphenyl)boronic acid” has a molecular weight of 155.92 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 156.0394024 g/mol . The topological polar surface area is 60.7 Ų . It has 1 rotatable bond .Aplicaciones Científicas De Investigación
Synthesis of Liquid Crystalline Compounds
This compound has been used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls through palladium-catalyzed cross-couplings .
Development of Carbon Dot Sensors
It serves as a precursor in the development of carbon dot sensors for detecting fructose due to the presence of boronic acid groups .
Proteomics Research
2-Fluoro-3-hydroxyphenylboronic acid is available for purchase as a biochemical for proteomics research, indicating its use in this field .
Custom Synthesis
The compound is offered for custom synthesis, which suggests its application in creating various specialized chemical products .
Research on Leukotriene Receptors
It has been utilized in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
Direcciones Futuras
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The preparation of compounds with this chemical group is relatively simple and well known . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Propiedades
IUPAC Name |
(2-fluoro-3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYFURLPSFAOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590796 | |
| Record name | (2-Fluoro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-3-hydroxyphenyl)boronic acid | |
CAS RN |
855230-60-3 | |
| Record name | (2-Fluoro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-hydroxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



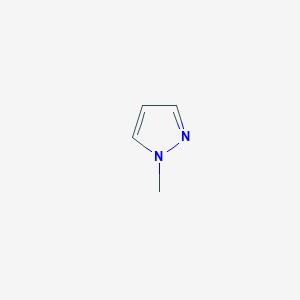
![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)
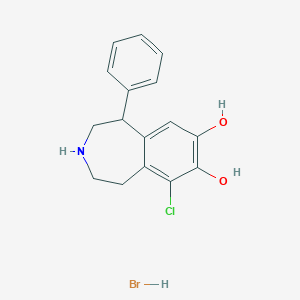

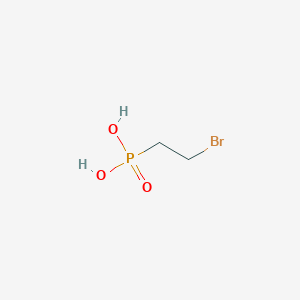
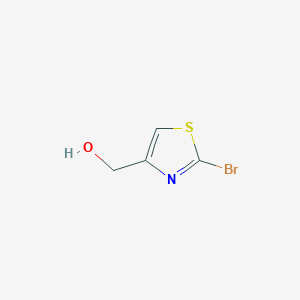
![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)
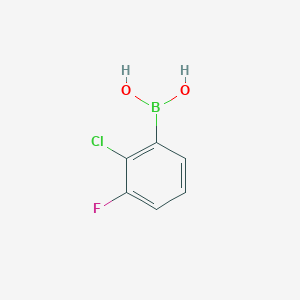
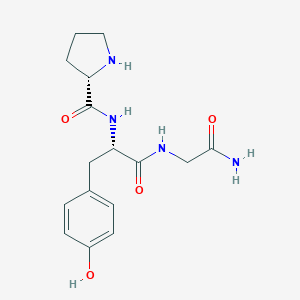

![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)
